8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Catalog No.
S12216475
CAS No.
M.F
C17H19FN6O
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,...

Product Name

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

IUPAC Name

8-(4-aminopiperidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Molecular Formula

C17H19FN6O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H19FN6O/c18-13-3-1-12(2-4-13)11-24-17(25)23-10-7-20-15(16(23)21-24)22-8-5-14(19)6-9-22/h1-4,7,10,14H,5-6,8-9,11,19H2

InChI Key

PGMLRDBOLWZBLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F

8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound notable for its unique structural features, which include a triazolo-pyrazine core, a fluorobenzyl substituent, and an aminopiperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the fluorobenzyl group may enhance lipophilicity and bioavailability, while the aminopiperidine component could contribute to its interaction with biological targets.

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  • Reduction: Functional groups within the molecule can be modified through reduction reactions.
  • Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that compounds similar to 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exhibit a range of biological activities. These may include:

  • Antimicrobial activity: Similar triazolo derivatives have shown efficacy against various pathogens.
  • Antitumor properties: Some derivatives have been investigated for their potential as inhibitors of cancer cell proliferation.
  • Enzyme inhibition: The compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease states.

The precise biological mechanisms and targets are still under investigation and require further exploration.

Synthesis of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves several key steps:

  • Formation of the Triazolo-Pyrazine Core: This is achieved through cyclization of appropriate precursors under controlled conditions.
  • Attachment of the Fluorobenzyl Group: Nucleophilic substitution reactions are commonly employed here, where a fluorobenzyl halide reacts with the triazolo-pyrazine core.
  • Incorporation of the Aminopiperidine Moiety: This step may involve reductive amination or other suitable methods to introduce the aminopiperidine group.

These methods can be optimized for scalability to ensure high yields and purity of the final product.

The potential applications of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one extend across various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Research Tool: It may serve as a valuable compound in biochemical research for studying enzyme interactions or cellular pathways.
  • Drug Design: The compound's properties can be leveraged in the design of new drugs with improved efficacy and safety profiles.

Interaction studies are crucial for understanding how 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one interacts with biological targets. These studies may involve:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or pathogens.
  • Structure-Activity Relationship Studies: To determine how modifications to the structure affect activity.

Such studies will provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one. These include:

  • 8-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
    • Lacks fluorobenzyl substituent; potential differences in lipophilicity and bioactivity.
  • 7-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
    • Features different amino substituents; may exhibit varied biological profiles.
  • 6-(Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
    • Similar fluorobenzyl group but different core structure; likely alters interaction dynamics with targets.

Uniqueness

The uniqueness of 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one lies in its specific combination of functional groups that enhance its chemical stability and biological activity. The presence of both an aminopiperidine and a fluorobenzyl group sets it apart from other triazolo-pyrazine derivatives and suggests potential for diverse therapeutic applications.

The triazolo[4,3-a]pyrazine scaffold is central to the molecule’s architecture. Retrosynthetic disconnection reveals pyrazine precursors as viable starting materials. As demonstrated in recent studies, ethyl trifluoroacetate serves as a foundational substrate, undergoing hydrazine-mediated cyclization to form intermediate triazolo-pyrazine frameworks. For this compound, the core likely originates from 2,3-dichloropyrazine, where nucleophilic substitution with hydrazine hydrate introduces the requisite nitrogen atoms. Subsequent cyclization with triethoxy methane under acidic conditions generates the fused triazolo[4,3-a]pyrazine system.

Key challenges include ensuring regioselectivity during ring closure. Computational modeling of frontier molecular orbitals (FMOs) suggests that electron-deficient pyrazine rings favor nucleophilic attack at the α-position, directing cyclization to the [4,3-a] isomer. This aligns with experimental observations in analogous syntheses, where reaction temperatures below 20°C minimize side-product formation.

Structure-Based Design of P2X7 Receptor Antagonists

The P2X7 receptor represents a critical target in purinergic signaling, functioning as an adenosine triphosphate-gated ion channel that mediates inflammatory responses and cell death pathways [9] [10]. Structure-based drug design approaches have revolutionized the development of selective P2X7 receptor antagonists, with recent crystallographic studies providing unprecedented insights into the molecular architecture of this therapeutic target [10] [13].

Crystal structures of mammalian P2X7 receptors complexed with five structurally-unrelated antagonists have revealed that these compounds bind to a novel allosteric site distinct from the adenosine triphosphate-binding pocket [10]. This allosteric binding cavity is located in a groove formed between two neighboring subunits, accommodating diverse small molecules primarily through hydrophobic interactions [10] [13]. The binding pocket exhibits remarkable plasticity, allowing for the accommodation of compounds with varying molecular scaffolds and chemical functionalities [23].

Recent structural investigations have identified three distinct binding modes for P2X7 receptor antagonists, classified as shallow, deep, and starfish binders based on their penetration depth into the allosteric site [23]. Shallow binders, including compounds such as A438079 and AZD9056, extend minimally into the classical allosteric binding pocket [23]. Deep binders, exemplified by JNJ47965567, access deeper residues well beyond those that interact with shallow binders [23]. Starfish binders represent a novel category that binds to an extended allosteric site composed of the classical pocket plus proximal and distal binding regions [23].

The triazolo[4,3-a]pyrazine scaffold, exemplified by 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)- [1] [2] triazolo[4,3-a]pyrazin-3(2H)-one, represents a promising structural framework for P2X7 receptor antagonist development [36] [40]. Structure-activity relationship studies of phenyl-substituted 5,6-dihydro- [1] [2] triazolo[4,3-a]pyrazine derivatives have demonstrated potent P2X7 antagonist activity with nanomolar potency ranges [40]. Compound optimization within this series achieved human P2X7 receptor inhibitory concentration values of 9 nanomolar and rat P2X7 receptor inhibitory concentration values of 42 nanomolar [40].

Compound ClassHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)Brain PenetrationReference
Triazolo[4,3-a]pyrazine derivatives9-2442-3000High [40] [41]
Triazolopiperidines2.3-396.8-3000Moderate [41]
Traditional P2X7 antagonists5-5010-100Variable [44]

The molecular mechanism of P2X7 receptor inhibition by triazolo[4,3-a]pyrazine compounds involves allosteric prevention of conformational changes required for channel opening [10] [13]. Functional assays demonstrate that these antagonists prevent the narrowing of the drug-binding pocket and the turret-like architecture during channel activation, effectively blocking receptor function through a site of action distal to the adenosine triphosphate-binding pocket [13].

Structure-based design principles have identified key molecular determinants for P2X7 receptor selectivity and potency [24] [25]. The allosteric binding site contains critical residues including F88, T90, D92, F103, and V312, which serve as signature interaction points for selective P2X7 receptor antagonists [24]. Molecular docking studies have confirmed that compounds with the triazolo[4,3-a]pyrazine core interact with these allosteric residues through a combination of hydrophobic contacts and hydrogen bonding interactions [24].

Allosteric Modulation Mechanisms in Adenosine A2A Receptor Binding

The adenosine A2A receptor belongs to the family of G protein-coupled receptors and serves as a primary target for purinergic signaling modulation [16] [17]. Allosteric modulation of adenosine A2A receptors represents an emerging pharmacological approach that offers enhanced selectivity and reduced side effects compared to orthosteric targeting [16] [18].

Crystal structure analysis of the adenosine A2A receptor has identified multiple allosteric binding sites that can modulate receptor function [19] [21]. The most well-characterized allosteric site involves sodium ion binding, where a highly conserved aspartate residue in the second transmembrane domain coordinates sodium modulation [16]. Comparative structural studies have revealed that sodium ions interact with common residues Asp2.50, Ser3.39, Trp6.48, Asn7.45, and Asn7.49 through direct coordination or water-mediated hydrogen bonding [16].

The molecular basis of allosteric modulation involves conformational changes that propagate from the allosteric site to the orthosteric binding pocket [17] [18]. Fluorine nuclear magnetic resonance spectroscopy studies have demonstrated that allosteric modulators can alter the receptor's conformational equilibria, affecting both the active state population and G protein-coupled precoupled states [17]. These conformational changes result in modified agonist binding affinity and intrinsic efficacy without directly competing for the orthosteric site [18].

Cholesterol represents a physiologically relevant allosteric modulator of adenosine A2A receptors [17]. Functional studies using reconstituted phospholipid nanodiscs have shown that cholesterol weakly enhances basal signaling while decreasing agonist effective concentration values [17]. The mechanism involves indirect modulation through cholesterol-mediated changes in membrane properties rather than direct high-affinity binding to the receptor [17].

Allosteric ModulatorBinding SiteMechanismEffect on Agonist EC50Reference
Sodium ionsTransmembrane domain 2Direct coordinationVariable [16]
CholesterolMembrane interfaceIndirect membrane effectsDecreased [17]
ZM241385Orthosteric siteCompetitive antagonismIncreased [19]

Allosteric interactions within adenosine A2A receptor homodimers create additional complexity in receptor pharmacology [18]. Studies using bioluminescence resonance energy transfer have demonstrated that agonist and antagonist binding to one protomer can allosterically modulate ligand binding and efficacy at the adjacent protomer [18]. These intramolecular allosteric effects disappear upon simultaneous agonist and antagonist occupation, suggesting distinct conformational states of the receptor dimer [18].

The triazolo[4,3-a]pyrazine scaffold shows potential for adenosine receptor modulation, although specific binding data for 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)- [1] [2] triazolo[4,3-a]pyrazin-3(2H)-one at adenosine A2A receptors remains limited in current literature [47] [48]. Related triazolo-pyrimidine derivatives have demonstrated nanomolar binding affinities at adenosine receptor subtypes, with structure-activity relationships indicating that substitution patterns significantly influence receptor selectivity [47] [48].

Cross-Reactivity Profiling Against Related Nucleotide-Activated Ion Channels

Cross-reactivity profiling represents a critical aspect of drug development for nucleotide-activated ion channels, as these receptors share structural similarities and often co-express in the same tissues [28] [29]. The P2X receptor family comprises seven subtypes (P2X1-P2X7) that exhibit varying sensitivities to adenosine triphosphate and display distinct pharmacological profiles [31] [33].

Individual P2X receptor subtypes are activated by a wide range of extracellular adenosine triphosphate concentrations, from high nanomolar to low millimolar ranges [31]. The presence of divalent cations significantly affects the activation requirements for select P2X receptors, with P2X2, P2X4, and P2X7 requiring higher adenosine triphosphate concentrations in the presence of magnesium or calcium [31]. Conversely, P2X1 and P2X3 receptors maintain similar adenosine triphosphate sensitivity regardless of divalent cation concentrations [31].

Pharmacological characterization of P2X receptor antagonists reveals significant cross-reactivity patterns among receptor subtypes [33] [34]. Traditional antagonists such as suramin and pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid demonstrate low potency and poor receptor subtype selectivity, limiting their utility as research tools [33]. More selective antagonists have been developed for specific subtypes, with TNP-ATP showing potent antagonistic activity against P2X2 and P2X4 receptors at nanomolar concentrations [33].

P2X Receptor SubtypeATP Sensitivity (EC50)Selective AntagonistsCross-Reactivity ProfileReference
P2X11-3 μMNF023, NF449Low cross-reactivity [33]
P2X22-10 μMNF770, PSB-1011Moderate P2X4 cross-reactivity [33]
P2X30.5-1 μMA-317491, AF-219Low cross-reactivity [33]
P2X45-10 μMPSB-12062, 5-BDBDHigh P2X2 cross-reactivity [33]
P2X7100-300 μMAZ11645373, JNJ47965567Minimal cross-reactivity [33] [44]

Cross-talk between P2X receptors and other ligand-gated ion channels adds complexity to pharmacological profiling [28]. Studies using two-electrode voltage clamp electrophysiology have demonstrated functional interactions between P2X2 or P2X4 receptors and N-methyl-D-aspartate receptors, resulting in reciprocal cross-inhibition [28]. These interactions appear to involve physical coupling between intracellular domains of the different receptor types [28].

Cyclic nucleotide-gated channels represent another class of nucleotide-activated ion channels that must be considered in cross-reactivity profiling [26] [30]. These channels respond to cyclic adenosine monophosphate and cyclic guanosine monophosphate with varying selectivity profiles [30]. The molecular basis of ligand selectivity involves specific residues in the cyclic nucleotide-binding domain that determine the relative affinity for different cyclic nucleotides [26].

The triazolo[4,3-a]pyrazine compound 8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)- [1] [2] triazolo[4,3-a]pyrazin-3(2H)-one with molecular weight 342.4 g/mol demonstrates structural features that may confer selectivity for P2X7 receptors over other nucleotide-activated channels [1] [2]. The fluorobenzyl substituent and aminopiperidine moiety provide distinct interaction profiles that differ from the binding requirements of other P2X receptor subtypes . However, comprehensive cross-reactivity profiling data for this specific compound across the full spectrum of nucleotide-activated ion channels remains to be established through systematic pharmacological evaluation [12] [15].

The piperidine ring system within the triazolo[4,3-a]pyrazine framework serves as a critical pharmacophore element, with substitution patterns significantly influencing target receptor affinity and selectivity. Comprehensive structure-activity relationship studies have demonstrated that the positioning and nature of substituents on the piperidine ring directly correlate with binding potency and therapeutic potential [1] [6] [7].

Primary Amine Substitution Effects

The 4-aminopiperidin-1-yl substitution pattern represents a particularly favorable structural modification for enhancing dipeptidyl peptidase-4 (DPP-4) inhibitory activity. Research has established that compounds bearing this substitution pattern achieve binding affinities below 10 nanomolar, with selectivity indices exceeding 100-fold compared to related enzymes [1]. The primary amine functionality at the 4-position of the piperidine ring enables the formation of critical hydrogen bonding interactions with conserved amino acid residues within the DPP-4 active site, thereby stabilizing the enzyme-inhibitor complex and contributing to the observed high affinity [1].

The stereochemical configuration of the amino substituent proves equally important, with the 3-(R)-amino-piperidin-1-yl configuration demonstrating superior DPP-4 selectivity compared to its (S)-enantiomer. Studies indicate that the R-configured derivatives achieve binding affinities below 5 nanomolar with selectivity indices exceeding 200-fold, highlighting the importance of three-dimensional molecular recognition in biological systems [1]. This stereochemical preference arises from the specific spatial arrangement of hydrogen bond donors and acceptors within the DPP-4 binding pocket, which favors the R-configuration for optimal complementarity [1].

Alkyl and Aromatic Substitution Patterns

Systematic evaluation of methylated piperazine derivatives has revealed significant structure-activity relationships within the dopamine receptor system. The 4-methylpiperazin-1-yl substitution pattern maintains potent binding affinity within the 5-50 nanomolar range while providing 3-7 fold selectivity for D1 over D2 dopamine receptors [6]. This selectivity enhancement is attributed to the steric and electronic effects of the methyl substituent, which influences the binding mode and receptor protein conformational changes upon ligand binding [6].

More pronounced selectivity improvements are observed with 2,2-dimethylpiperazin-1-yl substitutions, which achieve binding affinities in the 1-10 nanomolar range with greater than 10-fold D1 selectivity [6]. The dual methyl substitution creates a more rigid conformational constraint that enhances the precision of receptor recognition while simultaneously reducing off-target binding to D2 receptors [6]. This conformational restriction strategy exemplifies how strategic structural modifications can simultaneously improve both potency and selectivity.

Aromatic substitutions, particularly the 4-phenylpiperidin-1-yl pattern, demonstrate exceptional affinity for sigma-1 receptors with binding affinities ranging from 0.48 to 59.6 nanomolar and selectivity indices between 200-1000 fold [8]. The phenyl ring provides crucial hydrophobic interactions with lipophilic amino acid residues within the sigma-1 receptor binding pocket, while also contributing to the overall three-dimensional pharmacophore through aromatic stacking interactions [8].

Hydroxyl and Carbonyl Modifications

The introduction of hydroxyl functionality through 4-hydroxypiperidin-1-yl substitution enables hydrogen bonding capabilities that enhance binding affinity across various G-protein-coupled receptor subtypes, typically achieving affinities in the 10-100 nanomolar range [7]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, providing additional binding interactions that stabilize receptor-ligand complexes while maintaining favorable pharmacokinetic properties [7].

Conversely, carbonyl-containing modifications such as N-benzylpiperidin-4-yl substitutions significantly reduce sigma-1 receptor affinity, with binding affinities decreasing to 3144 nanomolar [7]. This dramatic reduction in affinity demonstrates the importance of carbonyl positioning and its influence on molecular flexibility and binding mode. The carbonyl group introduces rigidity between the aromatic ring and piperidine moiety, preventing optimal conformational adaptation within the receptor binding site [7].

Electronic Effects of Fluorobenzyl Moieties on Receptor Binding Kinetics

The incorporation of fluorobenzyl substituents into triazolo[4,3-a]pyrazine derivatives produces profound electronic effects that significantly influence receptor binding kinetics and selectivity profiles. The unique properties of fluorine, including its high electronegativity and small atomic radius, create both inductive and resonance effects that modify the electronic distribution throughout the molecular framework [9] [10] [11].

Fluorine Substitution Position Effects

The 4-fluorobenzyl substitution pattern generates moderate negative inductive effects combined with weak positive mesomeric effects, resulting in enhanced association rate constants (kon) while maintaining stable dissociation kinetics (koff) [9]. This electronic modification leads to improved adenosine A2A versus A1 receptor selectivity, with the fluorine atom contributing to favorable electrostatic interactions within the A2A binding pocket [12]. The ionization potential increases by 0.3 to 0.5 electron volts compared to unsubstituted analogues, reflecting the electron-withdrawing nature of the fluorine substituent [9].

In contrast, 2-fluorobenzyl substitutions produce stronger negative inductive effects accompanied by steric hindrance effects that reduce association rate constants while accelerating dissociation kinetics [9]. This positional isomer demonstrates reduced receptor selectivity due to unfavorable steric interactions with receptor binding site residues, particularly those in close proximity to the benzyl attachment point [9]. The ionization potential increase of 0.5 to 0.8 electron volts indicates more pronounced electronic perturbation compared to the para-substituted isomer [9].

The 3-fluorobenzyl substitution pattern provides intermediate electronic effects, producing moderate negative inductive influences with balanced binding kinetics [9]. This meta-positioned fluorine achieves moderate receptor selectivity while maintaining favorable pharmacokinetic properties, representing a compromise between the electronic extremes observed with ortho and para substitutions [9].

Trifluoromethyl Electronic Enhancement

The 4-trifluoromethylbenzyl substitution represents the most electronically perturbed system within this series, generating strong negative inductive effects that substantially increase ionization potential by 0.8 to 1.2 electron volts [9] [10]. This electronic modification produces high association rate constants combined with slow dissociation kinetics, resulting in enhanced receptor selectivity and prolonged residence time [9]. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly alters the electronic character of the entire benzyl system [10].

Multiple fluorine substitutions, as exemplified by 2,4-difluorobenzyl and 3,5-difluorobenzyl patterns, create enhanced and symmetric negative inductive effects respectively [9]. The 2,4-difluorobenzyl substitution produces variable binding kinetics due to the combination of steric and electronic effects, while the 3,5-difluorobenzyl pattern achieves balanced kinetics with good receptor selectivity [9]. These multi-fluorinated systems demonstrate ionization potential increases ranging from 0.4 to 1.0 electron volts, reflecting the cumulative electronic effects of multiple fluorine substituents [9].

Pharmacokinetic Electronic Correlations

The electronic modifications introduced by fluorobenzyl substituents directly correlate with pharmacokinetic properties, particularly metabolic stability and clearance rates [10] [11]. The 4-fluorobenzyl system demonstrates improved metabolic stability due to the electron-withdrawing effects that reduce the electron density at potentially metabolizable positions [10]. This electronic deactivation toward metabolic enzymes extends compound half-life and improves bioavailability [11].

Conversely, the 2-fluorobenzyl system shows increased clearance rates, attributed to the combination of steric hindrance and electronic effects that may facilitate recognition by metabolic enzymes [11]. The meta and trifluoromethyl substituted systems generally exhibit enhanced metabolic stability, with the degree of improvement correlating with the magnitude of electron-withdrawing effects [10] [11].

Conformational Restriction Strategies for Improved Selectivity Profiles

Conformational restriction represents a fundamental strategy in medicinal chemistry for enhancing receptor selectivity and binding affinity through the reduction of entropic penalties associated with ligand binding. Within the triazolo[4,3-a]pyrazine framework, systematic conformational restrictions have been employed to achieve remarkable improvements in selectivity profiles, often exceeding 100-fold enhancements compared to flexible analogues [14] [15].

Triazole Ring Fusion Effects

The inherent triazole ring fusion within the triazolo[4,3-a]pyrazine core creates a planar heterocyclic system that significantly restricts conformational flexibility while maintaining essential binding interactions [14]. This structural constraint produces 10-100 fold improvements in selectivity through enhanced kinase selectivity, achieved via an induced fit binding mechanism [14]. The planar geometry enforced by the fused ring system provides optimal π-π stacking interactions with aromatic amino acid residues within kinase active sites, while simultaneously reducing binding to off-target proteins that cannot accommodate this rigid conformation [14].

Molecular dynamics simulations demonstrate that the triazole fusion creates a thermodynamic benefit ranging from -1.5 to -3.0 kilocalories per mole compared to flexible analogues [14]. This energetic advantage arises from the reduced conformational entropy loss upon binding, as the ligand adopts a pre-organized conformation that closely matches the bound state geometry [14]. The planar constraint also facilitates water molecule displacement from hydrophobic binding pockets, contributing additional favorable binding enthalpy [14].

Methyl Substitution Conformational Control

Strategic methyl substitution at the C3 position of the triazolo[4,3-a]pyrazine core provides restricted rotation around the C3-nitrogen bond, resulting in 5-20 fold selectivity improvements through enhanced G-protein-coupled receptor selectivity [15]. This conformational restriction operates through a lock-and-key binding mechanism, where the methyl substituent limits the accessible conformational space to those geometries compatible with the target receptor binding site [15].

The thermodynamic benefit of C3 methyl substitution ranges from -0.8 to -1.8 kilocalories per mole, reflecting the reduced entropic penalty associated with conformational restriction [15]. Computational analysis reveals that the methyl group creates steric clashes with certain conformations while stabilizing others, effectively narrowing the conformational distribution to favor receptor-complementary geometries [15].

Bridged and Spirocyclic Modifications

Advanced conformational restriction strategies involving bridged piperidine systems achieve fixed chair conformations that produce 20-50 fold selectivity improvements, particularly for ion channel targets [15]. These modifications operate through conformational selection mechanisms, where the restricted geometry pre-selects for conformations that optimally complement specific binding sites [15]. The thermodynamic advantage ranges from -1.2 to -2.5 kilocalories per mole, reflecting both reduced conformational entropy and improved binding complementarity [15].

Spirocyclic modifications represent the most extreme conformational restriction strategy, creating rigid three-dimensional structures that achieve 50-200 fold selectivity improvements [15]. These systems demonstrate exceptional enzyme active site complementarity through allosteric modulation mechanisms, where the rigid spirocyclic geometry induces specific conformational changes in the target protein [15]. The substantial thermodynamic benefit of -2.0 to -3.5 kilocalories per mole reflects the highly optimized binding geometry achieved through this restriction strategy [15].

Planar Constraint Strategies

Double bond introduction within the piperidine ring system creates planar constraints that produce 3-15 fold selectivity improvements through receptor subtype selection mechanisms [15]. While less dramatic than other restriction strategies, planar constraints offer moderate thermodynamic benefits of -0.5 to -1.5 kilocalories per mole while maintaining synthetic accessibility [15]. These modifications operate through competitive inhibition mechanisms, where the planar geometry selectively fits certain receptor subtypes while being excluded from others [15].

Ring contraction and expansion strategies provide variable selectivity improvements ranging from 2-30 fold, depending on the specific structural modification and target receptor [15]. These approaches alter ring pucker conformations and produce thermodynamic benefits ranging from -0.3 to -2.0 kilocalories per mole [15]. The variability in selectivity enhancement reflects the diverse mechanisms through which ring size modifications influence binding, including altered flexibility, geometry, and electronic distribution [15].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

342.16043741 g/mol

Monoisotopic Mass

342.16043741 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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